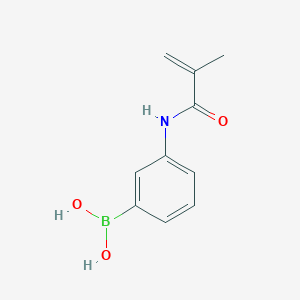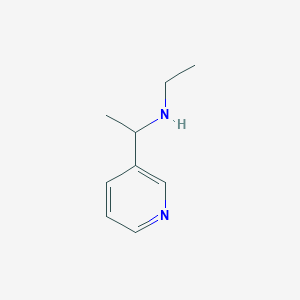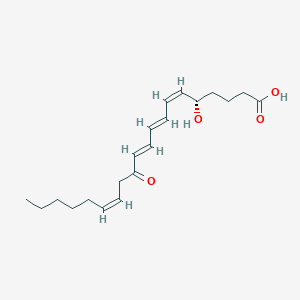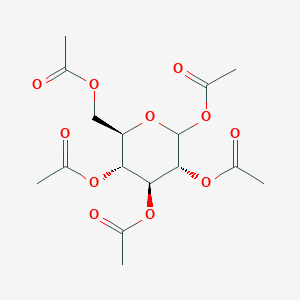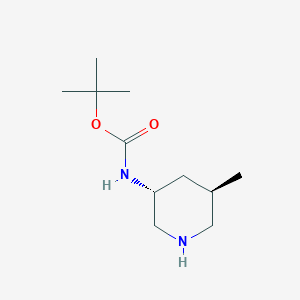
3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine, also known as 3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine, is a useful research compound. Its molecular formula is C₂₀H₂₅N₇O₈ and its molecular weight is 491.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Method Development
Zidovudine impurity G can be used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical products. Its detailed characterization data is compliant with regulatory guidelines, making it suitable for analytical method development and validation (AMV) processes .
Nitrosamine Impurity Analysis
The compound is instrumental in the study of nitrosamine impurities in Zidovudine, such as N-Nitroso dimethyl amine (NDMA) and N-Nitroso diethyl amine (NDEA). These studies are vital for assessing the safety of antiretroviral medications .
HIV/AIDS Research
As Zidovudine is an antiretroviral medication used to treat HIV/AIDS, impurity G can be utilized in research to understand the drug’s metabolism and action mechanism. This can lead to the development of more effective treatments for HIV/AIDS .
Mecanismo De Acción
Target of Action
Zidovudine impurity G, also known as Zidovudine, primarily targets the Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target within the virus is the reverse transcriptase enzyme , which is crucial for the replication of the virus.
Mode of Action
Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) . It is phosphorylated to active metabolites that compete for incorporation into viral DNA . These metabolites inhibit the HIV reverse transcriptase enzyme competitively and act as a chain terminator of DNA synthesis . This means that once the metabolites are incorporated into the viral DNA, they prevent the addition of further nucleotides, thus terminating the DNA chain and preventing the replication of the virus .
Biochemical Pathways
Zidovudine is incorporated into the viral DNA, blocking the uptake of thymidine into the retroviral DNA . This prevents the formation of phosphodiester linkages needed for the completion of nucleic acid chains . The triphosphate form of Zidovudine is the active form of the drug . It competes well with thymidine 5’-triphosphate for binding to the HIV reverse transcriptase and also functions as an alternative substrate .
Pharmacokinetics
Zidovudine is absorbed completely following oral administration, and its systemic availability is around 75% . It is metabolized in the liver and excreted through the kidneys and bile duct . The elimination half-life of Zidovudine is between 0.5 to 3 hours .
Result of Action
The result of Zidovudine’s action is the inhibition of HIV replication, which improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS . Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia .
Action Environment
The action of Zidovudine can be influenced by environmental factors. For instance, under hydrolytic and photolytic conditions, Zidovudine can degrade into potentially toxic products . Therefore, the storage and handling conditions of the drug can significantly impact its efficacy and safety.
Propiedades
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O8/c1-9-5-25(19(32)22-17(9)30)16-4-12(14(8-29)35-16)27-18(31)10(2)6-26(20(27)33)15-3-11(23-24-21)13(7-28)34-15/h5-6,11-16,28-29H,3-4,7-8H2,1-2H3,(H,22,30,32)/t11-,12-,13+,14+,15+,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSHPJRCRHGLRP-KPRKPIBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=O)C(=CN(C3=O)C4CC(C(O4)CO)N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=O)C(=CN(C3=O)[C@H]4C[C@@H]([C@H](O4)CO)N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl)-3'-deoxythymidine | |
CAS RN |
148665-49-0 |
Source


|
| Record name | Zidovudine impurity G [USP-MC] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148665490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-(3-(3-AZIDO-2,3-DIDEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-3,6-DIHYDRO-5-METHYL-2,6-DIOXO-1(2H)-PYRIMIDINYL)-3'-DEOXYTHYMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF6985DLTU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




